(2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride
Description
(2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C₅H₃Cl₃O₂S₂. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in organic synthesis as a sulfonylating agent, which introduces the methanesulfonyl group into various substrates.
Properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3O2S2/c6-4-1-3(5(7)11-4)2-12(8,9)10/h1H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULLXIIYAIGAHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CS(=O)(=O)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride typically involves the chlorination of thiophene derivatives followed by sulfonylation. One common method includes the reaction of 2,5-dichlorothiophene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of (2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to the corresponding sulfonamide or sulfone under specific conditions.
Oxidation: Oxidative reactions can convert the thiophene ring into sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed
Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonothioates.
Reduction: Sulfonamides and sulfones.
Oxidation: Sulfoxides and sulfones.
Scientific Research Applications
Medicinal Chemistry
Hypoxia-Inducible Factor Inhibition
One of the notable applications of (2,5-dichlorothiophen-3-yl)methanesulfonyl chloride is in the development of compounds that inhibit hypoxia-inducible factor 2 alpha (HIF-2α). HIF-2α plays a crucial role in cellular responses to low oxygen levels and is implicated in various diseases, including cancer and ischemic disorders. Compounds derived from this thiophene derivative have shown potential in treating conditions characterized by insufficient oxygen supply to tissues .
Pharmaceutical Compositions
The compound can be utilized in the formulation of pharmaceutical compositions aimed at treating diseases associated with hypoxia. These compositions may include various salts derived from the compound, enhancing their solubility and bioavailability. The synthesis methods involve reacting (2,5-dichlorothiophen-3-yl)methanesulfonyl chloride with other active pharmaceutical ingredients to create effective drug candidates .
Materials Science
Conjugated Polymers
In materials science, (2,5-dichlorothiophen-3-yl)methanesulfonyl chloride serves as a key monomer in the synthesis of conjugated polymers. These polymers exhibit unique electronic properties suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of sulfonated groups enhances the water solubility of these polymers, making them more applicable in biological environments .
Synthesis of Sulfonamide Derivatives
Biological Activity Probes
The compound has been employed in synthesizing N-(heteroaryl)-sulfonamide derivatives that act as biological activity probes. These derivatives are useful for studying specific enzymatic activities and interactions within biological systems. For instance, the synthesis of compounds such as 1-{[(2,5-dichlorothiophen-3-yl)methyl]sulfanyl}ethan-1-one demonstrates its utility in creating targeted inhibitors for therapeutic applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The compound targets nucleophilic sites in molecules, leading to the formation of sulfonylated products. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonylating agent with similar reactivity but lacks the aromatic thiophene ring.
Benzenesulfonyl chloride: Contains a benzene ring instead of a thiophene ring, offering different reactivity and selectivity.
Tosyl chloride (p-toluenesulfonyl chloride): A widely used sulfonylating agent with a toluene ring, providing different steric and electronic effects.
Uniqueness
(2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride is unique due to the presence of the dichlorothiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where other sulfonylating agents may not be as effective.
Biological Activity
(2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, synthesizing data from various studies, including case studies and research findings.
(2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride is derived from the thiophene ring structure, which is known for its stability and reactivity in biological systems. The presence of the methanesulfonyl chloride moiety enhances its electrophilic character, making it a useful intermediate in various chemical reactions.
Antitumor Activity
Recent research has highlighted the antitumor properties of (2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride. In a study examining its effects on tumor growth, significant reductions in tumor weight were observed when this compound was administered to animal models.
| Tumor Type | Treatment | Tumor Weight Reduction (mg) | Statistical Significance (p-value) |
|---|---|---|---|
| Model A | Vehicle | 50 | 0.014 |
| Model B | Compound | 30 | 0.036 |
This data suggests that the compound may inhibit tumor growth through mechanisms that may involve modulation of inflammatory pathways or direct cytotoxic effects on cancer cells .
The proposed mechanism of action for (2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride includes:
- Inhibition of S100A9 : This protein is implicated in cancer growth and inflammation. The compound may disrupt S100A9 interactions, thereby reducing inflammatory responses associated with tumor progression.
- Modulation of Immune Responses : By affecting myeloid-derived suppressor cells (MDSCs), this compound could enhance anti-tumor immunity .
Case Studies
A notable case study involved the administration of (2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride in a mouse model of rheumatoid arthritis. The results indicated a reduction in disease severity and joint inflammation, supporting its potential application in treating inflammatory diseases.
Safety and Toxicology
While exploring the biological activity of (2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride, safety profiles must be considered:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
